molecular formula C7H5BClFO4 B8119008 4-Borono-2-chloro-5-fluorobenzoic acid

4-Borono-2-chloro-5-fluorobenzoic acid

Cat. No.: B8119008
M. Wt: 218.38 g/mol
InChI Key: KSEOHVHCRUUJAG-UHFFFAOYSA-N
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Description

4-Borono-2-chloro-5-fluorobenzoic acid is a multifunctional benzoic acid derivative featuring a boronic acid (-B(OH)₂) group at position 4, a chlorine atom at position 2, and a fluorine atom at position 5. This compound combines the reactive boronic acid moiety with halogen substituents, making it a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing effects of the chlorine and fluorine substituents enhance the acidity of the carboxylic acid group (pKa ~2-3) and influence the boronic acid’s reactivity in coupling reactions .

Properties

IUPAC Name

4-borono-2-chloro-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClFO4/c9-5-2-4(8(13)14)6(10)1-3(5)7(11)12/h1-2,13-14H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEOHVHCRUUJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)C(=O)O)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Borono-2-chloro-5-fluorobenzoic acid typically involves the borylation of 4-Carboxy-5-chloro-2-fluorophenyl halides using boronic acid derivatives. One common method is the palladium-catalyzed borylation reaction, which employs a palladium catalyst, a base, and a boronic acid derivative under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Borono-2-chloro-5-fluorobenzoic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide. This complex undergoes oxidative addition, transmetalation, and reductive elimination to form the desired biaryl product . The molecular targets and pathways involved include the palladium catalyst and the boronic acid group .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 4-borono-2-chloro-5-fluorobenzoic acid with structurally related compounds, focusing on substituent positions, functional groups, and inferred chemical behavior based on evidence.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Functional Groups Notable Properties/Applications
This compound Borono (4), Cl (2), F (5) Boronic acid, carboxylic acid Cross-coupling reactions; high acidity due to EWGs
5-Borono-2-fluorobenzoic acid Borono (5), F (2) Boronic acid, carboxylic acid Altered hydrogen bonding due to borono position; solubility differences
5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid Cl (5), F (2), CF₃ (4) Boronic acid Enhanced EW effects from CF₃; reactivity in fluorinated systems
2-Fluoro-5-methoxybenzoic acid F (2), OMe (5) Carboxylic acid, methoxy Reduced acidity (electron-donating OMe); pharmaceutical intermediates
5-Bromo-2-chlorobenzoic acid Br (5), Cl (2) Carboxylic acid Halogenated scaffold for substitution reactions (e.g., SNAr)

Key Analysis

Substituent Positioning and Electronic Effects The boronic acid group in this compound (position 4) contrasts with 5-borono-2-fluorobenzoic acid (position 5), leading to distinct electronic environments. The meta-positioned borono group in the target compound may facilitate sterically controlled cross-coupling reactions compared to para-substituted analogs . The chlorine and fluorine atoms (positions 2 and 5) create a synergistic electron-withdrawing effect, increasing the carboxylic acid’s acidity compared to analogs with electron-donating groups (e.g., methoxy in 2-fluoro-5-methoxybenzoic acid) .

Hydrogen Bonding and Crystal Packing The boronic acid group participates in hydrogen bonding, influencing crystal packing and solubility. For instance, 5-borono-2-fluorobenzoic acid may form dimeric hydrogen-bonded networks, while the additional chlorine in the target compound could introduce halogen bonding, affecting crystallinity .

Halogenated analogs like 5-bromo-2-chlorobenzoic acid lack the boronic acid moiety, limiting their direct use in Suzuki couplings but making them suitable for nucleophilic aromatic substitution .

Biological and Industrial Relevance

  • Fluorinated and chlorinated benzoic acids (e.g., 2-fluoro-5-iodobenzoic acid from ) are precursors in drug synthesis. The target compound’s boronic acid group adds utility in creating biaryl structures common in pharmaceuticals .

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